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molecular formula C10H11FO2 B1398802 3-Fluoro-4-propoxybenzaldehyde CAS No. 19415-48-6

3-Fluoro-4-propoxybenzaldehyde

Cat. No. B1398802
M. Wt: 182.19 g/mol
InChI Key: JUJONVSVSLGOEE-UHFFFAOYSA-N
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Patent
US09173885B2

Procedure details

3-Fluoro-4-propoxybenzaldehyde was synthesized starting from 3-fluoro-4-hydroxybenzaldehyde (0.83 g, 5.95 mmol) and 1-iodopropane (1.16 ml, 11.9 mmol) according to reaction conditions described by Liou et al., J. Med. Chem. 2004, 47(11), 2903.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].I[CH2:12][CH2:13][CH3:14]>>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:12][CH2:13][CH3:14])[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1O
Step Two
Name
Quantity
1.16 mL
Type
reactant
Smiles
ICCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to reaction conditions

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=O)C=CC1OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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